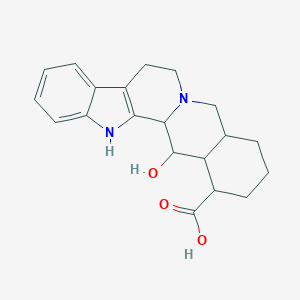
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is a complex organic compound with a unique structure that combines elements of indole, pyridine, and isoquinoline. This compound is of significant interest in the fields of organic chemistry and pharmacology due to its potential biological activities and complex synthetic pathways.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Construction of the pyridine ring: This step may involve cyclization reactions using appropriate precursors.
Integration of the isoquinoline moiety: This can be done through Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde.
Hydroxylation and carboxylation: These functional groups are introduced through specific oxidation and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like chromatography to isolate the desired product.
Scalability: Adjusting reaction conditions to allow for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield additional hydroxylated derivatives, while reduction could produce fully saturated analogs.
Wissenschaftliche Forschungsanwendungen
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific context of its use, such as its role in a therapeutic setting or as a research tool.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Phenanthrenecarboxylic acid, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-1,4a-7-trimethyl-, methyl ester
- 2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl
- (1R,4aR,7R,8aR)-7-(2-Hydroxypropan-2-yl)-1,4a-dimethyldecahydronaphthalen-1-ol
Uniqueness
14-Hydroxy-1,2,3,4,4a,5,7,8,13,13b,14,14a-dodecahydroindolo[2’,3’:3,4]pyrido[1,2-b]isoquinoline-1-carboxylic acid is unique due to its complex structure, which combines multiple ring systems and functional groups. This complexity allows for a wide range of chemical modifications and potential biological activities, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C20H24N2O3 |
|---|---|
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
21-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid |
InChI |
InChI=1S/C20H24N2O3/c23-19-16-11(4-3-6-14(16)20(24)25)10-22-9-8-13-12-5-1-2-7-15(12)21-17(13)18(19)22/h1-2,5,7,11,14,16,18-19,21,23H,3-4,6,8-10H2,(H,24,25) |
InChI-Schlüssel |
FAJGWXJPBTUEOP-UHFFFAOYSA-N |
SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
Kanonische SMILES |
C1CC2CN3CCC4=C(C3C(C2C(C1)C(=O)O)O)NC5=CC=CC=C45 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-dibromo-1H,2H,3H-pyrazolo[1,2-a]pyrazol-4-ium](/img/structure/B289730.png)

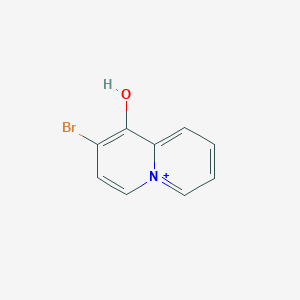
![9-Aminopyrido[1,2-a]quinolinium](/img/structure/B289733.png)
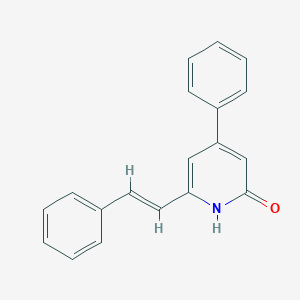


![N-[bis(2-hydroxyethyl)-lambda~4~-sulfanylidene]-4-methylbenzenesulfonamide](/img/structure/B289743.png)
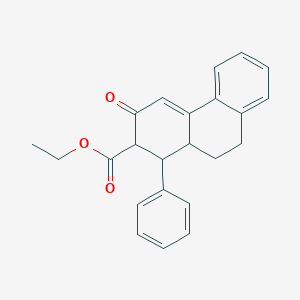

![2-Isopropylisothiazolo[2,3-a]pyridin-8-ium](/img/structure/B289748.png)
![5-methyl-1H,2H,3H-pyrido[3,2,1-ij]quinolinium](/img/structure/B289750.png)
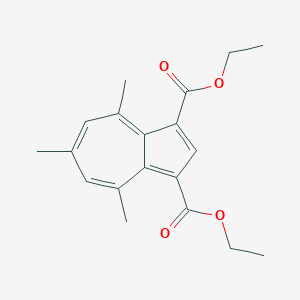
![1,3-dimethyl-6H-pyrido[1,2-a]quinolin-6-one](/img/structure/B289754.png)
